molecular formula C15H16F2N2O3 B3017021 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide CAS No. 1385343-80-5

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide

Cat. No.: B3017021
CAS No.: 1385343-80-5
M. Wt: 310.301
InChI Key: HONWNFFKGJFFCB-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyano group, difluorophenyl moiety, and an oxolan-2-ylmethoxy group attached to an acetamide backbone. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide typically involves the reaction of 2,4-difluorobenzyl cyanide with oxolan-2-ylmethoxy acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide involves its interaction with specific molecular targets. The cyano group and difluorophenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,4-dichlorophenoxy)acetamide
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-2-ylmethoxy group, in particular, differentiates it from other similar compounds and may contribute to its unique properties .

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c16-10-3-4-12(13(17)6-10)14(7-18)19-15(20)9-21-8-11-2-1-5-22-11/h3-4,6,11,14H,1-2,5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONWNFFKGJFFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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